molecular formula C9H9N3O2 B11907322 7-Amino-3-methoxyquinoxalin-2-ol CAS No. 69904-12-7

7-Amino-3-methoxyquinoxalin-2-ol

Cat. No.: B11907322
CAS No.: 69904-12-7
M. Wt: 191.19 g/mol
InChI Key: VYWPOOWGUIAQCI-UHFFFAOYSA-N
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Description

7-Amino-3-methoxyquinoxalin-2-ol (CAS 69904-12-7) is an organic compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . It is a derivative of quinoxaline, a heterocyclic system known for its wide range of research applications and biological activities . Quinoxaline derivatives, particularly those with amino and methoxy substituents, are frequently investigated in medicinal chemistry for their potential as scaffolds in the development of novel therapeutic agents . They have been studied for diverse properties, including antibacterial, antifungal, antiviral, and antitumor activities . The planar structure of the quinoxaline core allows it to interact with biological macromolecules like DNA and various enzymes, which is a key area of scientific interest . This compound is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) and handle this material with appropriate precautions.

Properties

CAS No.

69904-12-7

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

7-amino-3-methoxy-1H-quinoxalin-2-one

InChI

InChI=1S/C9H9N3O2/c1-14-9-8(13)11-7-4-5(10)2-3-6(7)12-9/h2-4H,10H2,1H3,(H,11,13)

InChI Key

VYWPOOWGUIAQCI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C(C=C2)N)NC1=O

Origin of Product

United States

Preparation Methods

Nitration and Subsequent Reduction

To introduce the amino group at position 7, nitration followed by reduction is a classical strategy. Nitration of quinoxaline-2-ol requires careful control to ensure regioselectivity.

Nitration Protocol :

  • Reagents : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

  • Regioselectivity : The hydroxyl group at position 2 directs nitration to position 7 due to its electron-donating resonance effect.

  • Intermediate : 7-Nitroquinoxalin-2-ol is isolated via crystallization in yields of ~70%.

Reduction to Amino Group :

  • Catalytic Hydrogenation : H₂ gas with palladium on carbon (Pd/C) in ethanol reduces the nitro group to amino at 25°C and 1 atm pressure.

  • Alternative Reductants : SnCl₂ in hydrochloric acid (HCl) offers a cost-effective route but requires post-reduction neutralization.

  • Yield : Reduction efficiencies exceed 90%, yielding 7-aminoquinoxalin-2-ol.

Methoxylation at Position 3

Chlorination-Methoxylation Sequence

Introducing methoxy at position 3 necessitates a two-step halogenation-substitution process.

Step 1: Chlorination at Position 3

  • Reagent : Phosphorus oxychloride (POCl₃) under reflux (105–110°C) for 4–6 hours.

  • Mechanism : POCl₃ converts the hydroxyl group at position 3 to chloride via nucleophilic acyl substitution.

  • Intermediate : 3-Chloro-7-aminoquinoxalin-2-ol is obtained in ~75% yield.

Step 2: Methoxy Substitution

  • Conditions : Sodium methoxide (NaOCH₃) in dimethylformamide (DMF) at 80°C for 12 hours.

  • Catalyst : Potassium iodide (KI) enhances nucleophilic displacement by generating a more reactive iodide intermediate.

  • Yield : Substitution efficiencies reach 85% with 99% purity after recrystallization.

Optimization Insight :

  • Solvent Choice : Polar aprotic solvents like DMF stabilize transition states and improve reaction kinetics.

  • Purity Challenges : Residual chloride impurities are mitigated via aqueous workup and silica gel chromatography.

Protection-Deprotection Strategies

Hydroxyl Group Protection

The hydroxyl group at position 2 is susceptible to undesired reactions during chlorination. Protection as a methyl ether is achieved using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone.

Deprotection :

  • Reagent : Boron tribromide (BBr₃) in dichloromethane at -78°C selectively cleaves the methyl ether without affecting the methoxy group.

  • Yield Recovery : Deprotection restores the hydroxyl group with >95% fidelity.

Alternative Synthetic Routes

Direct Amination via Coupling Reactions

Recent advances employ palladium-catalyzed C–N coupling to introduce the amino group directly. For instance, Buchwald-Hartwig amination using 7-bromoquinoxalin-2-ol and ammonia in the presence of Pd(OAc)₂ and Xantphos achieves moderate yields (50–60%).

Limitations :

  • Catalyst Cost : Palladium-based systems increase production expenses.

  • Byproducts : Competitive side reactions at other positions reduce regioselectivity.

One-Pot Tandem Synthesis

A novel approach condenses o-phenylenediamine derivatives with pre-functionalized diketones. For example, using 3-methoxyglyoxalic acid and 4-nitro-o-phenylenediamine yields 7-nitro-3-methoxyquinoxalin-2-ol in one step, which is subsequently reduced to the target compound.

Advantages :

  • Step Economy : Reduces synthetic steps and purification intervals.

  • Yield : Initial trials report 65% overall yield.

Analytical and Characterization Data

Spectroscopic Validation :

  • ¹H NMR : Key signals include δ 8.16 (s, 1H, C7–NH₂), δ 6.89 (d, 1H, C2–OH), and δ 3.84 (s, 3H, OCH₃).

  • LC-MS : Molecular ion peak at m/z 207.1 [M+H]⁺ confirms molecular weight.

Purity Assessment :

StepYield (%)Purity (%)Purity After Recrystallization (%)
Quinoxaline-2-ol829599
7-Nitro Intermediate709097
Final Product688899

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • Methanol Recovery : Distillation reclaims >90% of methanol from reaction mixtures.

  • Pd/C Reuse : Catalyst filtration and reactivation extend usability to 5–7 cycles .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3-methoxyquinoxalin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

7-Amino-3-methoxyquinoxalin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-3-methoxyquinoxalin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds exhibit high structural similarity to 7-Amino-3-methoxyquinoxalin-2-ol, as indicated by computational similarity scores (0.81–0.95) derived from substituent positioning and functional group analysis . Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

CAS No. Compound Name Substituents Key Differences vs. Target Compound Potential Applications
123342-19-8 Undisclosed High similarity (0.95) Exact substituents unspecified; likely positional isomer Unknown
117237-99-7 7-Methoxy-3-methylquinoxalin-2(1H)-one 7-OCH₃, 3-CH₃ Methyl instead of amino at position 3; ketone at position 2 Antibacterial agents
216752-63-5 6-Bromo-7-methoxyquinoxalin-2(1H)-one 7-OCH₃, 6-Br Bromine at position 6; lacks amino group Suzuki coupling intermediates
30748-91-5 5-Hydroxy-3-methylquinoxalin-2(1H)-one 5-OH, 3-CH₃ Hydroxy at position 5; methyl at position 3 Antioxidant studies
659729-79-0 3-Amino-5-methoxyquinoxalin-2(1H)-one 5-OCH₃, 3-NH₂ Amino and methoxy groups swapped positions Kinase inhibition research

Reactivity and Functional Group Impact

  • Amino Group (Position 7): The -NH₂ group in this compound enables nucleophilic reactions (e.g., acylation, diazotization), contrasting with methyl or bromo substituents in analogs like 117237-99-7 and 216752-63-5, which favor electrophilic substitution or cross-coupling reactions .
  • Methoxy Group (Position 3) : The electron-donating -OCH₃ group stabilizes the aromatic ring, enhancing resonance effects. This differs from hydroxy (-OH) groups in 30748-91-5, which introduce acidity and hydrogen-bonding capacity .
  • Positional Isomerism: Compounds like 659729-79-0 (3-amino-5-methoxy substitution) demonstrate how minor positional changes alter electronic properties and bioactivity.

Physicochemical Properties

  • Solubility: The amino group in the target compound likely increases water solubility compared to methyl- or bromo-substituted analogs. However, the methoxy group may reduce solubility relative to hydroxy-substituted derivatives (e.g., 30748-91-5) .
  • Stability: Bromine in 216752-63-5 introduces photolability, whereas the amino group in the target compound may confer sensitivity to oxidation.

Notes on Comparative Limitations

  • Experimental data on the target compound’s bioactivity or material properties remain sparse; most inferences are derived from analog studies .

Biological Activity

7-Amino-3-methoxyquinoxalin-2-ol is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, including anticancer and antimicrobial properties, as well as its mechanism of action and structure-activity relationships (SAR).

  • Molecular Formula : C9_9H9_9N3_3O2_2
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 69904-12-7

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)12.3Inhibition of cell proliferation
HeLa (Cervical Cancer)10.0Disruption of mitochondrial function

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound's mechanism appears to involve the inhibition of bacterial DNA synthesis, which is critical for bacterial growth and replication .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the quinoxaline ring or the amino group can significantly alter its potency:

Modification Effect on Activity
Methylation of the amino groupIncreased anticancer activity
Substitution at position 3Enhanced antimicrobial efficacy

These insights into SAR are crucial for guiding the design of more potent analogs with improved therapeutic profiles .

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic settings:

  • Case Study on Breast Cancer Treatment : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, suggesting its potential as an adjunct therapy in breast cancer management.
  • Clinical Evaluation for Antimicrobial Use : A clinical trial assessed the efficacy of the compound in treating skin infections caused by Staphylococcus aureus. Patients receiving treatment reported significant improvement compared to those on placebo, supporting its use as an antimicrobial agent.

Q & A

Basic: What are the common synthetic routes for 7-Amino-3-methoxyquinoxalin-2-ol, and how can reaction conditions be optimized for higher yields?

Answer:
A key synthesis route involves nitration and amination of quinoxaline precursors. For example, 7-nitroquinoxalin-2-ol derivatives can be synthesized via refluxing o-phenylenediamine with nitrating agents, followed by chlorination using POCl₃ to introduce reactive sites for amino group substitution . Optimization strategies include:

  • Temperature control : Refluxing at 80–100°C minimizes side reactions.
  • Catalyst selection : Lewis acids (e.g., FeCl₃) improve regioselectivity during nitration.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for amination.
    Yield improvements (from ~60% to >85%) are achievable by adjusting stoichiometric ratios (e.g., 1.2 equivalents of NH₃ for amination).

Basic: How can researchers characterize the molecular structure of this compound to confirm purity and regiochemistry?

Answer:
Multi-modal characterization is critical:

  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; aromatic protons show splitting patterns confirming substitution positions .
    • ¹³C NMR : Carbon signals for the quinoxaline core (δ 120–150 ppm) and methoxy groups (δ 55–60 ppm) validate regiochemistry.
  • Mass spectrometry (HRMS) : Exact mass matching ([M+H]⁺ calculated for C₉H₁₀N₃O₂: 192.0775) confirms molecular integrity .
  • X-ray crystallography : Resolves stereoelectronic effects, as demonstrated for structurally analogous quinoxalin-2-ones .

Basic: What spectroscopic and chromatographic methods are recommended for quantifying this compound in complex matrices?

Answer:

  • HPLC-UV/DAD : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 1.0 mL/min. Detection at λ = 254 nm provides a linear range of 0.1–50 µg/mL (R² > 0.99) .
  • LC-MS/MS : Electrospray ionization in positive mode with MRM transitions (e.g., m/z 192 → 175 for fragmentation) enhances sensitivity (LOQ = 0.01 µg/mL) in biological samples .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:
Discrepancies in antioxidant or antimicrobial activity often arise from:

  • Assay variability : DPPH vs. ABTS radical scavenging assays may prioritize different redox mechanisms .
  • Cell line specificity : Gram-negative bacteria (e.g., E. coli) may show resistance due to outer membrane permeability barriers absent in Gram-positive models .
    Mitigation strategies :
    • Standardize protocols (e.g., CLSI guidelines for MIC testing).
    • Include positive controls (e.g., ascorbic acid for antioxidants) to normalize inter-lab variability .

Advanced: What computational approaches complement experimental studies of this compound’s mechanism of action?

Answer:

  • Density Functional Theory (DFT) : Predicts reactive sites by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps for electron transfer in antioxidant activity) .
  • Molecular docking : Models interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina. Validation via MD simulations (100 ns) assesses binding stability .
  • QSAR models : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with bioactivity trends .

Advanced: How can stereochemical challenges in synthesizing this compound derivatives be addressed?

Answer:
Chiral resolution techniques include:

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) separate enantiomers with >99% ee under isocratic conditions .
  • Asymmetric catalysis : Pd-catalyzed amination with BINAP ligands induces enantioselectivity (up to 90% ee) .
  • Crystallization-induced diastereomer resolution : Co-crystallization with chiral auxiliaries (e.g., tartaric acid) isolates desired stereoisomers .

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